

# An In-depth Technical Guide to 3-Methoxyphenol: Structural Formula and Isomers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Methoxyphenol

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
This technical guide provides a comprehensive overview of **3-methoxyphenol**, a significant phenolic compound utilized as a building block in the synthesis of various organic molecules, including antioxidants.[1] The document delves into its structural formula, explores its diverse isomers, presents key physicochemical data in a comparative format, and outlines relevant experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Structural Formula of 3-Methoxyphenol

**3-Methoxyphenol**, also known as m-methoxyphenol or resorcinol monomethyl ether, is an aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group and a methoxy (-OCH<sub>3</sub>) group at positions 1 and 3, respectively. It belongs to the class of phenols and is a derivative of resorcinol.[1]

- Molecular Formula: C<sub>7</sub>H<sub>8</sub>O<sub>2</sub>[2]
- Molecular Weight: 124.14 g/mol
- IUPAC Name: **3-methoxyphenol**
- CAS Number: 150-19-6
- SMILES: COC1=CC=CC(=C1)O

The structural formula of **3-methoxyphenol** is depicted below:

 Structural formula of 3-methoxyphenol

## Isomers of 3-Methoxyphenol

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. **3-Methoxyphenol** has several structural isomers, which can be categorized as positional isomers and functional group isomers. Additionally, due to the rotation around single bonds, it also exhibits rotational isomers or conformers.

### Positional Isomers

Positional isomers of **3-methoxyphenol** are other methoxyphenol compounds where the hydroxyl and methoxy groups are attached to different positions on the benzene ring.

- **2-Methoxyphenol** (o-methoxyphenol or Guaiacol): The hydroxyl and methoxy groups are in ortho positions (1 and 2). It is a naturally occurring compound found in wood smoke and contributes to the flavor of substances like whiskey and roasted coffee.
- **4-Methoxyphenol** (p-methoxyphenol or Mequinol): The hydroxyl and methoxy groups are in para positions (1 and 4). It is used as a polymerization inhibitor and in dermatology for skin depigmentation.

### Functional Group Isomers

Functional group isomers have the same molecular formula ( $C_7H_8O_2$ ) but different functional groups.

- **Hydroxybenzyl Alcohols:** These isomers possess a hydroxymethyl group ( $-CH_2OH$ ) and a hydroxyl group ( $-OH$ ) on the benzene ring.
  - 2-Hydroxybenzyl alcohol
  - 3-Hydroxybenzyl alcohol
  - 4-Hydroxybenzyl alcohol

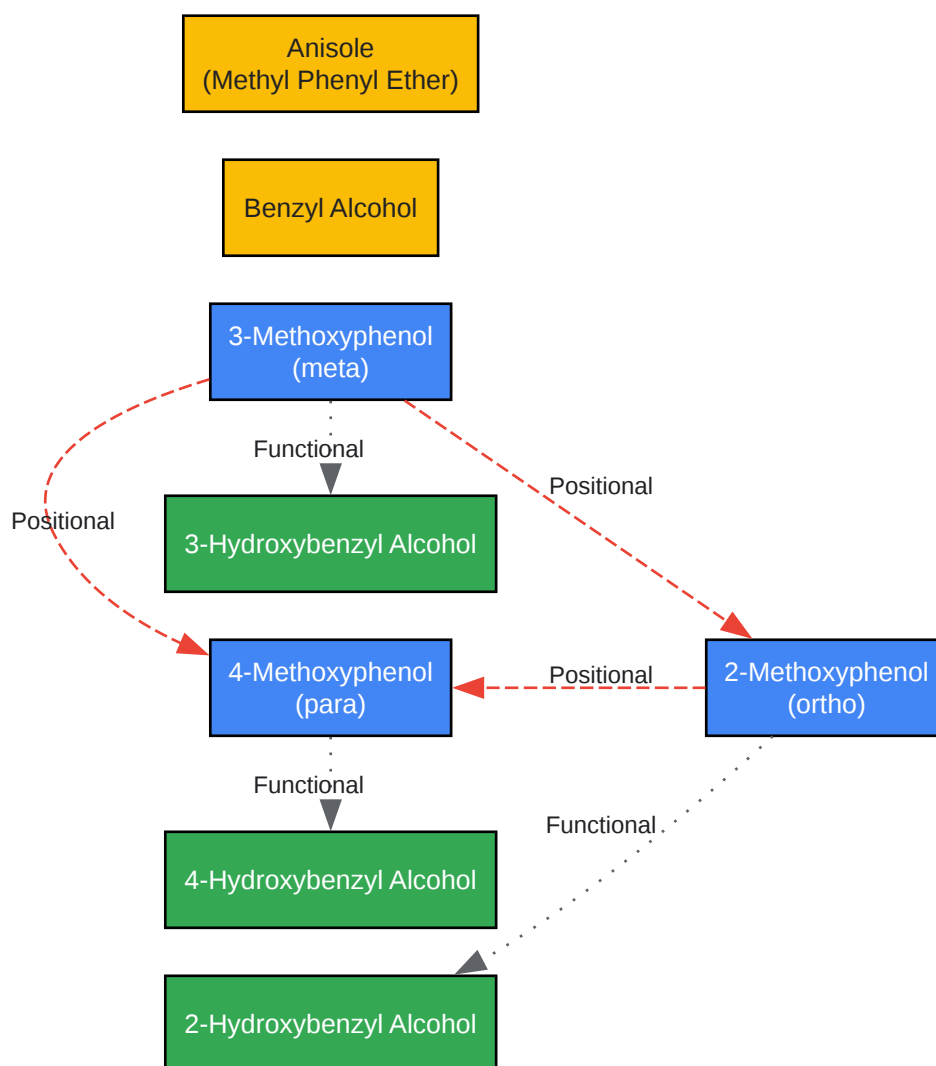
- Benzyl Alcohol: While its molecular formula is  $C_7H_8O$ , it is an important structural isomer to consider in the broader context of  $C_7$  aromatic alcohols.
- Methyl Phenyl Ether (Anisole): This is an ether with the formula  $C_7H_8O$  and is an isomer of cresol, not methoxyphenol. However, it is a related structural isomer in the  $C_7$  aromatic ether/alcohol family.

## Rotational Isomers (Conformers)

Due to the rotation of the methoxy and hydroxyl groups, different spatial arrangements, or conformations, can exist. Intramolecular rotations are responsible for four rotational isomers in the ortho- and meta-isomers, and for two in the para-isomer.

## Isomeric Relationships of 3-Methoxyphenol

The following diagram illustrates the structural relationships between **3-methoxyphenol** and its various isomers.



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Caption: Isomeric relationships of **3-Methoxyphenol**.

## Quantitative Data Summary

The table below summarizes key physicochemical properties of **3-methoxyphenol** and its main isomers for comparative analysis.

Property	3-Methoxyphenol	2-Methoxyphenol	4-Methoxyphenol	Benzyl Alcohol	Methyl Phenyl Ether (Anisole)
CAS Number	150-19-6	90-05-1	150-76-5	100-51-6	100-66-3
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>8</sub> O	C <sub>7</sub> H <sub>8</sub> O
Molecular Weight (g/mol)	124.14	124.14	124.14	108.14	108.14
Appearance	Clear pink-red liquid	Colorless to yellow liquid/solid	Colorless to white waxy solid	Colorless liquid	Colorless liquid
Melting Point (°C)	N/A (Liquid at RT)	26-29	55-57	-15.2	-37
Boiling Point (°C)	144 (at 25 mmHg)	205	243	205.3	154
Density (g/mL at 25°C)	1.131	1.129	N/A (Solid at RT)	1.044 (at 20°C)	0.995
Water Solubility	Slightly soluble	17 g/L (15°C)	40 g/L (25°C)	4.29 g/100mL (25°C)	Insoluble
pKa	9.65 (at 25°C)	9.98	>10	15.40	N/A

## Experimental Protocols

### Synthesis of 3-Methoxyphenol

A common method for the synthesis of **3-methoxyphenol** is the selective methylation of resorcinol using dimethyl sulfate. An optimized protocol aims to improve yield by using a phase transfer catalyst in a toluene-water system.

#### Optimized Protocol:

- **Reaction Setup:** In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst (e.g., TBAB), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.
- **Reaction Execution:** Stir the mixture and heat to 80°C.
- **Addition of Methylating Agent:** Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture.
- **Reaction Time:** After the addition is complete, continue the reaction for 8 hours.
- **Workup:** After cooling, neutralize the mixture to a weak acidity with ice acetic acid. Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
- **Purification:** Combine the organic phases, wash with water and then with a saturated sodium chloride solution. Dry the organic phase with anhydrous sodium sulfate.
- **Isolation:** Remove the toluene under reduced pressure, followed by reduced pressure distillation. Collect the fraction at 115-118°C (at 0.67 kPa) to obtain the final product.

This optimized method can achieve a yield of approximately 66% with a product purity greater than 96%.

## Spectroscopic Characterization of 3-Methoxyphenol

The structure of **3-methoxyphenol** can be confirmed using various spectroscopic techniques.

- **<sup>1</sup>H NMR Spectroscopy:**
  - A broad singlet corresponding to the hydroxyl proton (-OH).
  - A singlet integrating to three protons for the methoxy group (-OCH<sub>3</sub>).
  - A series of multiplets in the aromatic region (around 6.5-7.2 ppm) for the four protons on the benzene ring.

- $^{13}\text{C}$  NMR Spectroscopy:
  - A peak for the methoxy carbon around 55 ppm.
  - Six distinct peaks in the aromatic region (approximately 100-160 ppm) for the six carbons of the benzene ring. The carbons directly attached to the oxygen atoms will be the most downfield.
- Infrared (IR) Spectroscopy:
  - A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  characteristic of the O-H stretching of the hydroxyl group.
  - C-O stretching bands typically observed between  $1000$  and  $1300\text{ cm}^{-1}$ .
  - Peaks around  $1600\text{ cm}^{-1}$  corresponding to C=C stretching within the aromatic ring.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxyphenol: Structural Formula and Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666288#3-methoxyphenol-structural-formula-and-isomers]

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